molecular formula C10H12O3 B181661 3,5-Dimethyl-4-methoxybenzoic acid CAS No. 21553-46-8

3,5-Dimethyl-4-methoxybenzoic acid

Cat. No.: B181661
CAS No.: 21553-46-8
M. Wt: 180.2 g/mol
InChI Key: WXVQURJGDUNJCS-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-methoxybenzoic acid: is an organic compound with the molecular formula C10H12O3 . It is also known by its systematic name, 4-methoxy-3,5-dimethylbenzoic acid . This compound is a derivative of benzoic acid, featuring two methyl groups and a methoxy group attached to the benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxybenzoic acid typically involves the methylation of 3,5-dimethylphenol followed by carboxylation. One common method includes:

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceuticals

3,5-Dimethyl-4-methoxybenzoic acid has shown potential in drug development due to its structural properties that allow for various chemical modifications.

  • Antioxidant Activity : Studies have indicated that derivatives of this compound exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. For instance, research demonstrated that certain derivatives could scavenge free radicals effectively, suggesting their potential as therapeutic agents in oxidative stress management .
  • Anti-inflammatory Properties : It has been noted that the compound can inhibit pro-inflammatory cytokines, making it a candidate for anti-inflammatory drug development. In vitro studies have shown that its derivatives can reduce inflammation markers in cellular models .

Agrochemicals

The compound is also explored for its applications in agrochemicals:

  • Herbicidal Activity : Research has documented the herbicidal effects of this compound against various weed species. Laboratory tests revealed that formulations containing this compound could effectively inhibit the growth of specific weeds without significantly affecting crop plants .
  • Pesticide Formulations : The compound has been incorporated into pesticide formulations due to its effectiveness against certain pests while maintaining low toxicity to non-target organisms. Field trials have shown promising results in pest control efficacy .

Materials Science

In materials science, this compound is utilized for its unique properties:

  • Polymer Additive : The compound is used as an additive in polymer formulations to enhance thermal stability and mechanical properties. It has been integrated into polycarbonate matrices to improve impact resistance and thermal performance .
  • Synthesis of Functional Materials : It serves as a precursor for synthesizing functionalized materials with specific electronic or optical properties. Research indicates its potential in developing organic light-emitting diodes (OLEDs) and other electronic devices .

Case Studies

Application AreaCase Study ReferenceFindings
PharmaceuticalsD'Anna et al. Demonstrated antioxidant activity and potential anti-inflammatory effects of derivatives.
AgrochemicalsResearch Report Effective herbicidal activity against common weed species; low toxicity to crops.
Materials SciencePolymer Study Enhanced mechanical properties in polymer composites; potential use in OLEDs.

Comparison with Similar Compounds

Comparison:

3,5-Dimethyl-4-methoxybenzoic acid stands out due to its unique combination of methyl and methoxy groups, which confer distinct chemical and biological properties.

Biological Activity

3,5-Dimethyl-4-methoxybenzoic acid (DMBA) is an organic compound with the molecular formula C10H12O3C_{10}H_{12}O_3. It is recognized for its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of DMBA, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12O3C_{10}H_{12}O_3
  • IUPAC Name : 4-methoxy-3,5-dimethylbenzoic acid
  • Functional Groups : Contains a carboxylic acid group, methoxy group, and two methyl groups attached to a benzene ring.

1. Antimicrobial Properties

Research indicates that DMBA exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves the inhibition of bacterial protein synthesis and disruption of cell wall integrity.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus15.625 - 62.5 µMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 µMDisruption of cell wall

DMBA has been shown to outperform traditional antibiotics in some cases, indicating its potential as a novel antimicrobial agent .

2. Antioxidant Activity

The antioxidant properties of DMBA have been explored through various assays that measure its ability to scavenge free radicals and reduce oxidative stress. The compound is believed to modulate signaling pathways that enhance cellular antioxidant defenses.

  • Key Findings :
    • DMBA significantly reduces levels of reactive oxygen species (ROS) in vitro.
    • It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

3. Anti-inflammatory Effects

DMBA has demonstrated anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .
  • Case Study : In a study involving inflammatory models, DMBA administration led to a notable decrease in inflammation markers compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of DMBA, it is beneficial to compare it with structurally similar compounds:

Compound Key Features Biological Activity
3,5-Dimethylbenzoic acidLacks methoxy groupLimited antimicrobial activity
4-Methoxybenzoic acidLacks methyl groupsModerate antioxidant properties
3,4-Dimethoxybenzoic acidDifferent methoxy positioningEnhanced solubility but reduced potency

DMBA's unique combination of functional groups contributes to its enhanced biological activities compared to its analogs .

The biological activities of DMBA can be attributed to its interaction with specific molecular targets:

  • Molecular Targets : DMBA interacts with enzymes involved in inflammation and oxidative stress pathways.
  • Pathways Modulation : It modulates signaling pathways related to cytokine production and antioxidant defense mechanisms .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-Dimethyl-4-methoxybenzoic acid, and how do they influence experimental design?

  • Answer : The compound (C10_{10}H12_{12}O3_3, MW 180.2 g/mol) is soluble in methanol at 25°C, making methanol a preferred solvent for stock solutions. Its room-temperature stability allows storage in dry, sealed containers. For solution preparation:

Concentration (mM)Volume per 1 mg (mL)Volume per 5 mg (mL)Volume per 10 mg (mL)
15.549427.746955.4939
51.10995.549411.0988
100.55492.77475.5494
Adjust concentrations based on solubility limits and experimental requirements (e.g., bioavailability studies in animal models) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Answer : Use FT-IR to identify functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, methoxy C-O at ~1250 cm1^{-1}). 1^1H NMR (200 MHz, DMSO-d6) reveals distinct signals: δ 3.76–3.86 ppm (methoxy protons), aromatic protons between 6.96–7.29 ppm, and a carboxylic acid proton at ~12.5 ppm. Cross-validate with computational methods (e.g., DFT) to confirm vibrational frequencies and electronic transitions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Avoid inhalation/contact with dust/aerosols. Use PPE (gloves, lab coat, EN 166-compliant goggles) and work in a fume hood. In case of spills, isolate the area, use absorbent materials, and dispose of waste following institutional guidelines. Monitor for decomposition products (e.g., COx_x) during thermal exposure .

Advanced Research Questions

Q. How does this compound interact with cytochrome P450 enzymes, and how can binding vs. catalytic activity discrepancies be resolved?

  • Answer : The compound exhibits weak binding (Kd_d = 123.4 mM) to engineered cytochrome P450 variants (e.g., F182A) but shows no O-demethylation activity. To address this:

  • Perform isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
  • Test alternative substrates or cofactors (e.g., NADPH) to activate catalysis.
  • Use mutagenesis to probe active-site residues (e.g., Thr/Ser substitutions) that may enhance catalytic efficiency .

Q. What computational strategies enhance the interpretation of this compound’s electronic and steric properties?

  • Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

  • Electron density distribution in the aromatic ring and methoxy groups.
  • Vibrational modes matching experimental FT-IR/Raman data (e.g., out-of-plane bending of methyl groups at 450 cm1^{-1}).
  • NMR chemical shift deviations <0.3 ppm when compared to experimental data, validating structural assignments .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Answer : For inconsistent results (e.g., in vitro activity vs. in vivo inefficacy):

  • Validate assay conditions (pH, temperature, solvent compatibility).
  • Use LC-MS to confirm compound stability under experimental conditions.
  • Apply species-specific pharmacokinetic scaling (e.g., convert mouse doses to human equivalents using body surface area and Km coefficients):
SpeciesWeight (kg)Body Surface Area (m²)Km Coefficient
Mouse0.020.0073
Rat0.150.0256
Human601.637
Example: A mouse dose of 20 mg/kg converts to 10 mg/kg in rats (20 × 3/6) .

Q. What synthetic routes optimize yield and purity for derivatives of this compound?

  • Answer :

  • Esterification : React with SOCl2_2 to form acyl chloride, then treat with alcohols (e.g., benzyl alcohol) to produce esters (e.g., 4-(Benzyloxy)-3,5-dimethoxybenzoic acid).
  • Functionalization : Use Pd-catalyzed cross-coupling to introduce aryl/alkynyl groups at the 4-methoxy position.
  • Purification : Employ silica gel chromatography (hexane/EtOH, 1:1) or recrystallization from methanol/water .

Properties

IUPAC Name

4-methoxy-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVQURJGDUNJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175890
Record name 3,5-Dimethyl-p-anisic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21553-46-8
Record name 4-Methoxy-3,5-dimethylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21553-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-p-anisic acid
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Record name 3,5-Dimethyl-p-anisic acid
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Record name 3,5-dimethyl-p-anisic acid
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Synthesis routes and methods

Procedure details

A mixture of 3,5-dimethyl-4-methoxybenzoic acid ethyl ester (PREPARATION 2, 10.5 g) and aqueous sodium hydroxide (20%, 100 ml) is refluxed for 18 hours. The solution is cooled and acidified with hydrochloric acid (12N, pH 2). The acidified solution is extracted with chloroform (3×). The combined extracts are dried over sodium sulfate and concentrated under reduced pressure to give a solid which is recrystallized from ether/pet ether mixture to give the title compound, mp 189°-191°.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-Dimethyl-4-methoxybenzoic acid
3,5-Dimethyl-4-methoxybenzoic acid
3,5-Dimethyl-4-methoxybenzoic acid
3,5-Dimethyl-4-methoxybenzoic acid
Reactant of Route 5
3,5-Dimethyl-4-methoxybenzoic acid
3,5-Dimethyl-4-methoxybenzoic acid

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